molecular formula C19H21ClN2O4 B2404729 Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396781-96-6

Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2404729
CAS No.: 1396781-96-6
M. Wt: 376.84
InChI Key: AYORMDDNAULWOE-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a benzofuran moiety, a furan ring, and a piperazine ring

Scientific Research Applications

Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its mechanism of action, its efficacy in various applications, and its safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Incorporation of Furan Ring: The furan ring is attached via condensation reactions with aldehydes or ketones.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 5-chlorobenzofuran-2-yl derivatives have similar structural features and biological activities.

    Furan Derivatives: Compounds containing furan rings, such as furan-2-ylmethanone derivatives, share similar chemical properties.

    Piperazine Derivatives: Compounds like 1-(2-hydroxyethyl)piperazine derivatives are structurally related and exhibit comparable biological activities.

Uniqueness

Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is unique due to its combination of benzofuran, furan, and piperazine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and scientific research, making it a valuable compound for further study and development.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4.ClH/c22-15(17-6-3-11-24-17)13-20-7-9-21(10-8-20)19(23)18-12-14-4-1-2-5-16(14)25-18;/h1-6,11-12,15,22H,7-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYORMDDNAULWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC4=CC=CC=C4O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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